molecular formula C12H17NO2 B1266514 Methyl 3-(benzylamino)-2-methylpropanoate CAS No. 4010-62-2

Methyl 3-(benzylamino)-2-methylpropanoate

Cat. No.: B1266514
CAS No.: 4010-62-2
M. Wt: 207.27 g/mol
InChI Key: AMFQVMBTZNGVDU-UHFFFAOYSA-N
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Description

Methyl 3-(benzylamino)-2-methylpropanoate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38814. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Heterocyclic Systems

Methyl 3-(benzylamino)-2-methylpropanoate plays a crucial role in the synthesis of polyfunctional heterocyclic systems. These compounds are versatile synthons, which are used in the preparation of various heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others (Pizzioli et al., 1998).

2. Biocatalytic Transesterification Reactions

This compound is involved in biocatalytic transesterification reactions. These processes are important for the selective acylation and deacylation of primary hydroxyl groups in related compounds, demonstrating the compound's versatility in synthetic organic chemistry (Kumar et al., 2015).

3. Synthesis of Pharmaceuticals

This compound has been utilized in the synthesis of 1β-methylcarbapenem antibiotics, which are significant in medical research for their antibacterial properties. The synthetic route involves a chelation-controlled aldol reaction, highlighting its importance in pharmaceutical synthesis (Shirai & Nakai, 1989).

4. Photostabilization in Polymer Degradation

In the field of polymer science, this compound related compounds have been studied for their roles in the generation and quenching of singlet molecular oxygen, a key factor in photostabilization. This research is crucial for understanding how materials degrade and how to protect them from environmental factors (Soltermann et al., 1995).

5. Development of Fluorescence Sensors

This compound is also involved in the development of fluorescence sensors. Specific derivatives have been synthesized for their potential in detecting iron (III) ions, demonstrating its application in analytical chemistry and environmental monitoring (Joshi et al., 2015).

Properties

IUPAC Name

methyl 3-(benzylamino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10(12(14)15-2)8-13-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFQVMBTZNGVDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233691
Record name Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4010-62-2
Record name Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4010-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-((phenylmethyl)amino)isobutyrate
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Record name 4010-62-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38814
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Record name Methyl 2-methyl-3-[(phenylmethyl)amino]propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-[(phenylmethyl)amino]isobutyrate
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Synthesis routes and methods I

Procedure details

A mixture of methyl methacrylate (7 mL, 0.067 mol, 1.0 equiv), benzylamine (6 mL, 0.055 mol, 0.8 equiv) in methanol (5 ml) was stirred at 70° C. for 2 days. After evaporation of the volatiles, the crude product was purified by flash chromatography (DCM:MeOH=20:1) to give compound methyl 3-(benzylamino)-2-methylpropanoate 9 g, yield: 65%) as a yellow oil. 1H NMR (400 MHz, CDCl3) δ 7.32-7.24 (m, 5H), 3.79 (s, 2H), 3.68 (s, 3H), 2.88-2.85 (m, 1H), 2.71-2.63 (m, 2H), 1.16 (d, 3H).
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of benzylamine (10.7 g, 100 mmol) in methanol (100 mL) was added methyl methacrylate (10 g, 100 mmol). The reaction solution was stirred at room temperature for 12 hours. The reaction mixture was concentrated in vacuo. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=1:1) to give methyl 3-(benzylamino)-2-methylpropanoate as a light yellow oil (12 g, 57%).
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methyl methacrylate (64.2 ml, 60.07 g, 0.6 mole) was added slowly at 0° C. (ice bath) to benzylamine (54.6 ml, 53.6 g, 0.5 mole) in 200 ml of methanol. The reaction solution was heated to reflux overnight. After being cooled, the solution was concentrated under vacuum to remove the excess of methyl methacrylate and methanol. Unreacted benzylamine was removed by heating the residue in a Kugelrohr oven under vacuum to yield the crude 3-phenylmethylamino-2-methyl-propanoic acid methyl ester (79.2 g, 76.41%).
Quantity
64.2 mL
Type
reactant
Reaction Step One
Quantity
54.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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